6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Description
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H26N6O4S and its molecular weight is 470.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of F0648-0577 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0577 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . When Stat3 is activated, it forms dimers and undergoes nuclear translocation . F0648-0577 prevents this process, thereby inhibiting the activity of Stat3 .
Biochemical Pathways
The inhibition of Stat3 by F0648-0577 affects the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis . By inhibiting these biochemical pathways, F0648-0577 can potentially antagonize conditions like Rheumatoid Arthritis (RA) where these pathways are implicated .
Result of Action
F0648-0577 significantly inhibits arthritis development without apparent adverse effects . It also significantly blocks Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts . These results suggest that F0648-0577 could serve as a therapeutic reagent against conditions like RA .
Properties
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-2-32-17-8-6-16(7-9-17)28-18(12-15-13-19(29)24-21(31)23-15)25-26-22(28)33-14-20(30)27-10-4-3-5-11-27/h6-9,13H,2-5,10-12,14H2,1H3,(H2,23,24,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQWTLMUZIRPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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